3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H13FO2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a fluorine atom, two methyl groups, and a phenyl group attached to a propanoic acid backbone.
Mechanism of Action
Mode of Action
It is known that the compound contains a benzene ring conjugated to a propanoic acid, which may influence its interaction with its targets .
Biochemical Pathways
It’s possible that the compound may interact with pathways involving benzylic positions, as suggested by some reactions involving similar compounds .
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid typically involves the fluoridation of 2,2-dimethyl-3-phenylpropanoic acid. The reaction conditions for fluoridation include the use of sulfur tetrafluoride (SF4) as the fluorinating agent. The optimized conditions involve a reaction time of 3 hours at a temperature of 80°C, with a molar ratio of 1:6 for 2,2-dimethyl-3-phenylpropanoic acid to SF4 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 3-Fluoro-2,2-dimethyl-3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-phenylpropanoic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
3,3,3-Trifluoro-2,2-dimethylpropanoic acid: Contains three fluorine atoms, leading to increased electronegativity and different chemical behavior.
Uniqueness
3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is unique due to the presence of a single fluorine atom, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
3-fluoro-2,2-dimethyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNNRRFJUGQSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.